molecular formula C21H23FN2O2 B4654683 N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4654683
M. Wt: 354.4 g/mol
InChI Key: BNLINTUGUIQDJK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. EFDP is a piperidine derivative that belongs to the family of N-phenylpiperidine-4-carboxamide compounds.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitters in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain. In addition, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide and to identify its molecular targets in the brain. Finally, more research is needed to optimize the synthesis and purification methods for N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide and to develop new analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a promising chemical compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to exhibit potent analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, including investigating its potential as a drug candidate for neurodegenerative disorders, chronic pain, and inflammation, elucidating its mechanism of action, and optimizing its synthesis and purification methods.

Scientific Research Applications

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, N-(4-ethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been investigated for its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-2-15-6-8-19(9-7-15)23-20(25)16-10-12-24(13-11-16)21(26)17-4-3-5-18(22)14-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLINTUGUIQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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